Pentadeca-6,9-diene
Description
Contextualization within Unsaturated Hydrocarbon Chemistry Research
Pentadeca-6,9-diene is a long-chain hydrocarbon featuring two double bonds, classifying it as a polyunsaturated alkadiene. Its structure, with the locants 6 and 9 indicating the positions of these double bonds along the fifteen-carbon chain, allows for the existence of various stereoisomers (cis/trans or E/Z isomers), which can significantly influence its chemical and biological properties.
Research in unsaturated hydrocarbon chemistry often focuses on the synthesis, reactivity, and structural analysis of compounds like this compound. The presence of two non-conjugated double bonds makes it a valuable substrate for a variety of chemical transformations, including but not limited to, oxidation, reduction, and addition reactions. The specific arrangement of its double bonds also makes it a subject of interest in studies of long-range electronic effects and conformational analysis.
Significance in Natural Products Chemistry Research
This compound and its derivatives are found in nature, often playing crucial roles in chemical communication. For instance, certain isomers of pentadecadienes function as pheromones in insects. A notable example is (6E,8Z)-6,8-pentadecadienal, a structurally related compound identified as a male-produced aggregation-sex pheromone in the cerambycid beetles Chlorida festiva and Chlorida costata. illinois.edunih.gov This discovery highlights the importance of the pentadecadiene (B14439051) backbone in the chemical ecology of insects.
Furthermore, derivatives of this compound are part of the vast and structurally diverse class of natural products. For example, (6Z,9Z)-6,9-heptadecadiene, a compound with a similar diene system, is released by both sexes of the European house dust mite, Dermatophagoides pteronyssinus. researchgate.net The study of such natural products provides insights into biosynthetic pathways and the evolution of chemical signaling.
Overview of Current Research Landscape and Unexplored Avenues
Current research on this compound and its analogues primarily revolves around their roles as semiochemicals. pherobase.com Studies involve the identification of these compounds from natural sources, their chemical synthesis for bioassays, and field trials to confirm their biological activity. illinois.edu The synthesis of specific isomers, such as (6Z,9Z)-6,9-heptadecadiene from methyl linoleate, demonstrates the chemical strategies employed to access these molecules for further study. researchgate.net
Despite this focus, several avenues remain relatively unexplored. A deeper investigation into the biosynthetic pathways leading to this compound and its derivatives in various organisms could reveal novel enzymatic reactions and genetic underpinnings. The full spectrum of biological activities of different this compound isomers is also not yet fully understood. Beyond their role as pheromones, these compounds could possess other ecological functions or potential applications in areas such as pest management.
Furthermore, the physical and chemical properties of this compound itself are not extensively documented in readily available literature, presenting an opportunity for fundamental chemical research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H28 |
| Molecular Weight | 208.38 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 128298-13-5 |
| H-Bond Donor Count | 0 |
| H-Bond Acceptor Count | 0 |
This data is compiled from various chemical databases. chemicalregister.comnih.gov
Table 2: Related Natural and Synthetic Compounds
| Compound Name | Molecular Formula | Context/Significance | Reference(s) |
| (6E,8Z)-6,8-Pentadecadienal | C15H26O | Pheromone of Chlorida festiva and Chlorida costata | illinois.edunih.gov |
| (6Z,9Z)-6,9-Heptadecadiene | C17H32 | Released by the European house dust mite | researchgate.net |
| (6Z,9Z)-6,9-Pentadecadien-1-ol | C15H28O | A related alcohol | chemsrc.com |
| Pentadeca-6,9-dienoxybenzene | C21H32O | A derivative with a benzene (B151609) ring | nih.gov |
This article has provided a focused overview of this compound within the specified research contexts. The provided tables offer a quick reference to its properties and related compounds of interest. Further research into the unexplored areas mentioned will undoubtedly expand our understanding of this versatile unsaturated hydrocarbon.
Structure
3D Structure
Properties
CAS No. |
128298-13-5 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
pentadeca-6,9-diene |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11-14H,3-10,15H2,1-2H3 |
InChI Key |
LJSCZMHQPQIUHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Biological Origins
Identification in Phytochemical Studies
Phytochemical investigations have successfully identified derivatives of the pentadeca-6,9-diene backbone in several plant species. These findings highlight the role of specific biosynthetic pathways within certain plant families that lead to the formation of these compounds.
Research into the chemical composition of rhizome oils from the tropical plant Kaempferia galanga (aromatic ginger) has led to the identification of (6Z,9Z)-pentadeca-6,9-dien-1-ol. researchgate.netugm.ac.id This long-chain alcohol was detected through GC-MS analysis of oils obtained by maceration, indicating its presence in the plant's tissues. researchgate.netugm.ac.id The identification of this alcohol derivative points to a specific chemotype within K. galanga capable of producing C15 dienes.
Further evidence comes from phytochemical databases, which list the related compound pentadeca-6,9-dien-2-one, a ketone derivative, within the plant kingdom. usda.gov Additionally, studies on the cashew plant, Anacardium occidentale, have identified cardol dienes, such as 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol, where a pentadecadienyl chain is attached to a resorcinol (B1680541) ring. nih.gov
The structural motif of a fifteen-carbon chain with two double bonds is not limited to the 6,9-positions and is observed in various forms across the plant kingdom, demonstrating significant chemodiversity. nih.govfrontiersin.org For instance, phytochemical analysis of Daphne pontica stems revealed complex daphnane-type diterpenoids featuring pentadeca-2,4-diene moieties. nih.gov Similarly, the resin of Boswellia species contains incensole (B1241747) acetate (B1210297), a diterpenoid with a core bicyclo[10.2.1]pentadeca-5,9-diene structure. vulcanchem.com
Lichens, which are symbiotic organisms involving fungi and algae, also contribute to this diversity. Studies on the lichen Physcia mediterranea have identified a range of fatty acids, showcasing the metabolic machinery for producing diverse aliphatic chains. semanticscholar.org The table below summarizes the diversity of pentadeca-diene related structures found in various botanical sources.
Table 1: Chemodiversity of Pentadeca-diene Derivatives in Flora
| Compound Name | Isomer/Derivative Type | Botanical Source |
| (6Z,9Z)-Pentadeca-6,9-dien-1-ol | Alcohol Derivative | Kaempferia galanga researchgate.netugm.ac.id |
| Pentadeca-6,9-dien-2-one | Ketone Derivative | Plant Kingdom (Database) usda.gov |
| 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | Phenyl-alkyl ether | Anacardium occidentale nih.gov |
| Daphnane Diterpenoids | Pentadeca-2,4-diene moiety | Daphne pontica nih.gov |
| Incensole Acetate | Bicyclo[10.2.1]pentadeca-5,9-diene core | Boswellia papyrifera vulcanchem.com |
Specific Botanical Sources and Biosynthetic Chemotypes
Presence in Marine Organisms and Associated Ecosystems
The pentadeca-diene structure is also found within marine ecosystems, particularly in microalgae. Studies have identified various long-chain alkenes in diatoms, which are a major group of algae and key producers in the marine food web. Specifically, pentadeca-2,6-diene has been isolated from the pennate diatom Haslea ostrearia. mdpi.com Diatoms are known to produce a wide array of highly branched isoprenoid (HBI) alkenes, which underscores their sophisticated biosynthetic capabilities for generating diverse unsaturated hydrocarbon chains. researchgate.net The presence of these compounds in marine particulate matter and sediments points to their role in oceanic biogeochemical cycles. researchgate.net
Role as Precursors in Broader Natural Product Families
The fundamental this compound structure serves as a biosynthetic building block for a range of more complex natural products. umn.edu Its hydrocarbon backbone can be enzymatically modified through oxidation, cyclization, and substitution to yield a variety of bioactive compounds.
For example, the anacardic acids found in Anacardium occidentale are formed by the attachment of a pentadecadienyl chain to a salicylic (B10762653) acid moiety. mdpi.com In this case, 2-hydroxy-6-(pentadeca-8,11-dien-1-yl) benzoic acid is a prominent example. mdpi.com The biosynthesis of complex diterpenoids in plants like Boswellia and Daphne also likely involves the cyclization of a precursor chain analogous to a pentadeca-diene structure. nih.govvulcanchem.com The formation of spiro-compounds, such as 2-azaspiro[4.5]deca-6,9-diene-8-ones, which have been synthesized based on natural product scaffolds, further illustrates the versatility of the diene system as a reactive precursor for constructing complex molecular architectures. researchgate.netresearchgate.net
Table 2: Examples of Natural Product Families Derived from Pentadeca-diene Precursors
| Precursor Moiety | Resulting Natural Product Class | Example Compound | Source Organism/Family |
| Pentadeca-8,11-diene | Anacardic Acids | 2-hydroxy-6-(pentadeca-8,11-dien-1-yl) benzoic acid mdpi.com | Anacardium occidentale |
| Pentadeca-5,9-diene | Diterpenoids | Incensole Acetate vulcanchem.com | Boswellia species |
| Pentadeca-2,4-diene | Daphnane Diterpenoids | 6,7α-epoxy-5β-hydroxy-9,13,14-ortho-(4,2E)-pentadeca-2,4-diene-1-yl)-resiniferonol nih.gov | Daphne pontica |
Biosynthetic Pathways and Enzymatic Mechanisms
Proposed Biosynthetic Routes to the Pentadeca-6,9-diene Core Structure
The biosynthesis of long-chain fatty acids with an odd number of carbon atoms, such as the C15 backbone of this compound, typically begins with a different primer than the acetyl-CoA used for even-chain fatty acids. The proposed pathway initiates with propionyl-CoA as the primer. wikipedia.org
The core synthesis process is as follows:
Initiation: The synthesis starts with the condensation of a propionyl-CoA molecule (a 3-carbon unit) with a malonyl-CoA molecule. This reaction is catalyzed by a 3-ketoacyl-ACP synthase. wikipedia.org
Elongation Cycles: The initial chain is then elongated through multiple cycles, with each cycle adding a two-carbon unit derived from malonyl-CoA. csun.edu These elongation steps are carried out by a multi-enzyme complex known as fatty acid synthase (FAS). csun.edu
Formation of the Saturated C15 Backbone: After six cycles of elongation, a 15-carbon saturated fatty acid, pentadecanoic acid (C15:0), is produced. This saturated fatty acid serves as the direct precursor to this compound.
This saturated C15 precursor must then undergo desaturation to introduce the double bonds at the 6th and 9th carbon positions.
Enzymology of Desaturation and Chain Elongation Processes
The transformation of the saturated pentadecanoic acid into this compound requires the sequential action of specific enzymes, namely fatty acid desaturases. Fatty acid elongation is completed prior to desaturation in this proposed pathway.
Chain Elongation: The elongation of the fatty acid chain is managed by the fatty acid synthase (FAS) complex, which catalyzes a four-step process for each two-carbon addition: condensation, reduction, dehydration, and a second reduction. pnas.org For odd-chain fatty acids, the specificity of the initial condensing enzyme (3-ketoacyl-ACP synthase III or FabH in bacteria) for a propionyl-CoA primer is a critical determining factor. wikipedia.org
Desaturation: The introduction of double bonds into the saturated fatty acid chain is a highly specific process catalyzed by fatty acid desaturases. These enzymes are often named for the position at which they create the double bond (e.g., Δ9-desaturase). To form this compound from pentadecanoic acid, a two-step desaturation process is proposed:
First Desaturation (Δ9-desaturation): A Δ9-desaturase acts on pentadecanoyl-CoA to introduce the first double bond between carbons 9 and 10, yielding cis-pentadec-9-enoic acid.
Second Desaturation (Δ6-desaturation): A Δ6-desaturase then acts on this monounsaturated precursor to introduce a second double bond between carbons 6 and 7, resulting in the final product, cis,cis-pentadeca-6,9-diene. nih.gov
These "front-end" desaturases, which introduce double bonds between an existing double bond and the carboxyl group, are crucial for the synthesis of various polyunsaturated fatty acids (PUFAs). nih.gov The enzymes are typically membrane-bound and require molecular oxygen and a source of electrons (like NADH or NADPH) to function. mdpi.com
Table 1: Proposed Enzymatic Steps in this compound Biosynthesis
| Step | Precursor | Enzyme Class | Proposed Enzyme | Product |
| Initiation | Propionyl-CoA + Malonyl-CoA | Condensing Enzyme | 3-ketoacyl-ACP synthase | 3-ketovaleryl-ACP |
| Elongation | C3 to C13 Acyl-ACPs | Fatty Acid Synthase (FAS) | FAS Complex | Pentadecanoyl-ACP |
| Release | Pentadecanoyl-ACP | Thioesterase | Acyl-ACP Thioesterase | Pentadecanoic acid |
| Activation | Pentadecanoic acid | Acyl-CoA Synthetase | Long-chain acyl-CoA synthetase | Pentadecanoyl-CoA |
| Desaturation 1 | Pentadecanoyl-CoA | Desaturase | Δ9-desaturase | cis-Pentadec-9-enoyl-CoA |
| Desaturation 2 | cis-Pentadec-9-enoyl-CoA | Desaturase | Δ6-desaturase | cis,cis-Pentadeca-6,9-dienoyl-CoA |
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of fatty acids, including unsaturated ones, is a tightly regulated process at both the genetic and molecular levels. The expression of genes encoding key enzymes like fatty acid synthases, elongases, and desaturases is controlled by various transcription factors that respond to cellular needs and environmental signals. nih.govnih.gov
Transcriptional Regulation: The expression of desaturase genes can be influenced by factors such as temperature, diet, and developmental stage. For instance, in some organisms, a decrease in temperature leads to an upregulation of desaturase genes to increase the fluidity of cell membranes by producing more unsaturated fatty acids. nih.gov
Feedback Inhibition: The final products of a fatty acid synthesis pathway can exert feedback inhibition on the enzymes involved, preventing over-accumulation. Long-chain acyl-CoAs, for example, can regulate the activity of key enzymes in the pathway.
While no specific regulatory mechanisms for this compound have been documented, it is expected to be governed by the conserved regulatory networks that control general fatty acid and PUFA metabolism in the producing organism.
In Vitro Enzymatic Transformation Studies
Direct in vitro studies on the enzymatic synthesis of this compound have not been reported. However, the proposed pathway can be investigated using established in vitro techniques that are widely used to characterize fatty acid biosynthetic enzymes. nih.gov
A common method involves the heterologous expression of candidate genes (e.g., for desaturases or elongases) in a host organism that does not naturally produce the compound of interest, such as the yeast Saccharomyces cerevisiae. pnas.orgnih.gov The characterization would proceed as follows:
Gene Identification: Candidate Δ6- and Δ9-desaturase genes would be identified from an organism known or suspected to produce this compound.
Heterologous Expression: These genes would be cloned into an expression vector and transformed into yeast cells.
Substrate Feeding: The engineered yeast cultures would be supplemented with the proposed precursors. For example, to test the Δ9-desaturase, pentadecanoic acid would be added to the culture medium. To test the Δ6-desaturase, cis-pentadec-9-enoic acid would be supplied.
Product Analysis: After incubation, the fatty acids from the yeast cells would be extracted, derivatized (e.g., to fatty acid methyl esters), and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the reaction products and confirm the function of the enzyme. nih.gov
This in vitro reconstitution allows for the precise determination of enzyme function and substrate specificity, which would be essential to confirm the proposed biosynthetic route to this compound.
Table 2: Outline of a Hypothetical In Vitro Study to Validate the Biosynthesis Pathway
| Objective | Experimental System | Gene Expressed | Substrate Provided | Expected Product | Analysis Method |
| Confirm Δ9-desaturase activity | Saccharomyces cerevisiae | Candidate Δ9-desaturase | Pentadecanoic acid (C15:0) | cis-Pentadec-9-enoic acid | GC-MS |
| Confirm Δ6-desaturase activity | Saccharomyces cerevisiae | Candidate Δ6-desaturase | cis-Pentadec-9-enoic acid | cis,cis-Pentadeca-6,9-diene | GC-MS |
Synthetic Methodologies and Strategies
Total Synthesis Approaches to Pentadeca-6,9-diene and its Stereoisomers
The construction of a molecule like this compound can be approached through several overarching strategies, primarily categorized as linear or convergent synthesis.
Convergent Synthesis: A convergent approach is generally more efficient for complex molecules. acs.orgresearchgate.net This strategy involves the independent synthesis of two or more fragments of the target molecule, which are then joined together in the later stages. For this compound, a convergent strategy would be highly advantageous. For instance, a C9 fragment containing one of the double bonds could be synthesized separately from a C6 fragment. These two larger pieces would then be coupled to form the final C15 backbone. This parallel approach maximizes efficiency, as a low-yield step in one fragment's synthesis does not impact the material available from the other fragment's successful synthesis. acs.orgmdpi.com
| Synthesis Strategy | Description | Application to this compound | Advantages | Disadvantages |
| Linear Synthesis | Sequential, step-by-step construction of the molecule from a single starting point. | Starting with a C6 fragment and adding carbons sequentially to reach the C15 chain. | Conceptually simple to plan. | Overall yield can be very low over many steps. A failure at any step compromises the entire synthesis. |
| Convergent Synthesis | Independent synthesis of molecular fragments, followed by late-stage coupling. acs.org | Synthesizing a C9 fragment (e.g., a non-9-enyl halide) and a C6 fragment (e.g., a hexenyl organometallic reagent) and then coupling them. | Higher overall yields, greater efficiency, and flexibility. | Requires more complex planning to ensure fragments are compatible for coupling. |
Control over the geometry (stereoselectivity) and position (regioselectivity) of the double bonds is paramount, especially for synthesizing specific isomers like (6Z,9Z)-pentadeca-6,9-diene.
Stereoselectivity: Achieving the desired Z (cis) or E (trans) configuration of the double bonds is a significant challenge. A powerful method for the stereoselective synthesis of 1,4-dienes with a (Z,Z) configuration is the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes (allenes). nih.govsciforum.netresearchgate.net This reaction proceeds by reacting two different allene (B1206475) precursors with a Grignard reagent in the presence of a titanocene (B72419) dichloride (Cp₂TiCl₂) catalyst. sciforum.netsemanticscholar.org The reaction forms a titanacyclopentane intermediate, which, upon hydrolysis, yields the desired (1Z,5Z)-diene structure with high stereopurity. nih.govacs.org For the synthesis of (6Z,9Z)-pentadeca-6,9-diene, this would involve coupling appropriate C6 and C9 allene fragments.
Regioselectivity: Regioselectivity ensures that the double bonds are formed at the correct positions (C6 and C9). In cross-coupling reactions, this is controlled by the precise placement of reactive functional groups (like a halide or organometallic group) on the precursor fragments. For instance, in a Suzuki coupling, the positions of the boronic ester on one fragment and the halide on the other dictate where the new carbon-carbon bond forms, thus defining the diene's structure. Methods for the regioselective synthesis of 1,4-dienes have been developed using titanocene(II)-promoted cross-coupling between alkenyl sulfones and terminal allenes. rsc.orgrsc.org
Convergent and Linear Synthesis Pathways
Catalyst Development for Carbon-Carbon Bond Formation in Diene Synthesis
Modern synthetic chemistry relies heavily on catalysts to efficiently and selectively form carbon-carbon bonds. The construction of dienes like this compound is no exception, with transition-metal catalysis playing a central role. researchgate.net
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds, which are necessary for assembling the backbone of this compound. nih.govresearchgate.net
Suzuki Coupling: This reaction couples an organoboron compound (like a vinylboronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. To form the C8-C9 bond in this compound, one could couple a C8 vinyl halide with a C7 organoborane. The reaction is known for its mild conditions and tolerance of various functional groups. mdpi.com
Heck Coupling: This reaction forms a C-C bond by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex. It could be used to couple a C9 vinyl halide with a C6 terminal alkene (1-hexene) to form the diene system, though controlling regioselectivity can be a challenge. nih.gov
Stille Coupling: Involves the coupling of an organostannane (organotin) compound with an organohalide. While effective, the toxicity of organotin reagents has made it a less favored option in recent years.
Table of Representative Palladium Catalysts for Diene Synthesis
| Catalyst | Ligand(s) | Typical Reaction | Reference(s) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Suzuki, Stille, Heck | organic-chemistry.org |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Suzuki, Negishi | acs.org |
| Pd(OAc)₂ | None (used with external phosphine (B1218219) ligands) | Heck, Suzuki | acs.org |
| PdCl₂[P(o-tol)₃]₂ | Bis(tri-o-tolylphosphine) | Heck | nih.gov |
Olefin metathesis is a transformative reaction that rearranges carbon-carbon double bonds, catalyzed by ruthenium or molybdenum complexes. It has become a primary method for synthesizing complex alkenes and dienes. chim.it
Cross Metathesis (CM): This reaction occurs between two different alkenes. researchgate.netorganic-chemistry.org To synthesize this compound, one could perform a cross-metathesis between two simpler terminal alkenes, such as 1-heptene (B165124) and 1-decene, although controlling the formation of the desired cross-product over homodimers can be challenging. A more controlled approach might involve the CM of 1-heptene with a pre-formed diene like 1,4-decadiene.
Ring-Closing Metathesis (RCM): While less direct for an acyclic diene, RCM can be part of a broader strategy. More relevant is Enyne Metathesis , a reaction between an alkene and an alkyne that produces a conjugated 1,3-diene system. chim.it
Key catalysts for these transformations include the highly versatile Grubbs' catalysts (first, second, and third generation) and Hoveyda-Grubbs catalysts, which offer high functional group tolerance and activity. chim.itutc.edu
Table of Common Olefin Metathesis Catalysts
| Catalyst Name | Description | Common Applications | Reference(s) |
| Grubbs' Catalyst (1st Gen) | Ruthenium-based, benzylidene carbene with PCy₃ ligands. | RCM, CM | chim.it |
| Grubbs' Catalyst (2nd Gen) | One PCy₃ ligand is replaced by an N-heterocyclic carbene (NHC). | Higher activity, better for less reactive alkenes. | utc.edu |
| Hoveyda-Grubbs Catalyst (2nd Gen) | Features a chelating isopropoxybenzylidene ligand for enhanced stability and recovery. | RCM, CM, particularly in complex molecule synthesis. | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions
Functional Group Interconversions and Protecting Group Strategies in Synthesis
The total synthesis of a molecule like this compound, especially when starting from readily available, functionalized precursors, often requires the strategic use of protecting groups and functional group interconversions (FGIs). numberanalytics.comfiveable.mesolubilityofthings.com
Functional Group Interconversions (FGI): FGI refers to the transformation of one functional group into another to facilitate a specific reaction. ub.eduslideshare.net For example, a synthetic route might start from a carboxylic acid or an alcohol. These groups can be manipulated to build the carbon chain.
An alcohol can be oxidized to an aldehyde, which can then undergo a Wittig reaction to form a double bond.
A carboxylic acid can be reduced to a primary alcohol, which can then be converted to a halide to participate in a coupling reaction.
An alkyne can be selectively reduced to a Z-alkene using Lindlar's catalyst or to an E-alkene using sodium in liquid ammonia (B1221849).
Protecting Group Strategies: When a molecule contains multiple reactive sites (e.g., two hydroxyl groups), a protecting group is used to temporarily "mask" one group, allowing a chemical reaction to occur selectively at another site. nih.govgoogle.com In the synthesis of long-chain dienes, which are often intermediates for natural products like pheromones, protecting groups are crucial. beilstein-journals.orgnih.gov For instance, if a precursor to this compound contains a hydroxyl group, it might be protected as a tetrahydropyranyl (THP) ether or a tert-butyldimethylsilyl (TBS) ether. nih.govnih.gov These groups are stable under many reaction conditions (e.g., Grignard reactions, oxidation) but can be removed selectively under mild acidic or fluoride-based conditions, respectively, at a later stage of the synthesis. nih.gov
Process Optimization for Research-Scale Synthesis
The research-scale synthesis of specific diene structures, such as this compound, requires careful optimization of reaction parameters to maximize yield, ensure stereochemical control, and facilitate purification. Methodologies like the Wittig reaction and Grignard reagent-based coupling are common, and their efficiency is highly dependent on the chosen conditions. Process optimization focuses on refining these conditions, including the selection of solvents, reagents, catalysts, and temperature, to achieve the desired outcome in a reproducible and efficient manner. numberanalytics.comasischem.com
Key challenges often encountered include achieving high stereoselectivity for the desired Z or E isomer, minimizing side reactions, and ensuring the reaction scales effectively from milligram to gram quantities. numberanalytics.comasischem.com Strategies to address these involve systematic variation of reaction parameters and monitoring the outcomes, often using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.com
Optimization of Wittig Reaction Conditions
The Wittig reaction is a cornerstone for creating carbon-carbon double bonds and is frequently employed in the synthesis of dienes. nih.gov The stereochemical outcome of the reaction—whether it yields a cis (Z) or trans (E) alkene—is influenced by the nature of the phosphorus ylide and the reaction conditions. nih.gov For non-stabilized ylides, which are often used to create Z-alkenes, lower temperatures are generally preferred. numberanalytics.com
Optimization strategies for the Wittig reaction include:
Solvent and Temperature Control : The choice of solvent can impact reaction rates and selectivity. Polar solvents may increase the reaction rate, while non-polar solvents can sometimes enhance selectivity. numberanalytics.com Adjusting the temperature is crucial for controlling the formation of kinetic versus thermodynamic products. numberanalytics.com
Base Selection : The base used to deprotonate the phosphonium (B103445) salt to form the ylide must be compatible with the substrates and reaction conditions. numberanalytics.com Common strong bases include n-butyllithium (n-BuLi) and sodium bis(trimethylsilyl)amide. masterorganicchemistry.com
Reagent Stoichiometry : Using a slight excess of the phosphorus ylide can help drive the reaction to completion. numberanalytics.com
The following table summarizes common conditions explored during the optimization of Wittig reactions for alkene synthesis.
| Parameter | Variation | Typical Impact on Research-Scale Synthesis | Reference |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Diethyl Ether (Et₂O) | Influences ylide stability and solubility; can affect the ratio of Z/E isomers. THF is very common. | numberanalytics.comnumberanalytics.com |
| Temperature | -78°C to Room Temperature | Lower temperatures (e.g., -78°C) often favor the formation of Z-alkenes from non-stabilized ylides. | numberanalytics.com |
| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) | The strength and nature of the base affect the efficiency of ylide formation. Salt-free conditions can improve selectivity. | numberanalytics.com |
Optimization of Grignard Reagent-Based Syntheses
Grignard reagents are versatile nucleophiles used in carbon-carbon bond formation, including in the synthesis of skipped dienes. nih.gov The conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a key strategy, which often requires a catalyst, typically a copper(I) salt, to favor 1,4-addition over 1,2-addition. mdpi.com
Process optimization for these reactions on a research scale often involves screening different copper catalysts and additives to maximize the yield of the desired adduct. mdpi.com The equivalents of the Grignard reagent can also be controlled to achieve selective mono- or dialkylation, which is crucial when synthesizing specific diene structures. nih.gov
A study on the conjugate addition of n-butylmagnesium chloride to thiochromone (B8434766) highlighted the importance of the copper source. The findings are detailed in the table below.
| Entry | Copper Catalyst (0.1 eq.) | Additive | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | None | None | <5 | mdpi.com |
| 2 | CuCl | None | 55 | mdpi.com |
| 3 | CuBr·SMe₂ | None | 65 | mdpi.com |
| 4 | CuI | None | 70 | mdpi.com |
| 5 | CuCN | None | 75 | mdpi.com |
| 6 | CuCN·2LiCl | TMSCl | 85 | mdpi.com |
As shown in the table, the use of CuCN·2LiCl as the catalyst in the presence of trimethylsilyl (B98337) chloride (TMSCl) as an additive provided the highest yield for the 1,4-adduct. mdpi.com This systematic approach to screening catalysts and additives is fundamental to process optimization at the research scale, ensuring the development of a robust and high-yielding synthetic procedure. mdpi.com
Chemical Reactivity and Transformation Studies
Cycloaddition Reactions (e.g., Diels-Alder) and Stereochemical Outcomes
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The most well-known of these is the Diels-Alder reaction.
The Diels-Alder reaction is a [4+2] cycloaddition that requires a conjugated diene (the 4π-electron component) to react with a dienophile (the 2π-electron component) to form a six-membered ring. masterorganicchemistry.comiitk.ac.insigmaaldrich.com Pentadeca-6,9-diene, as a non-conjugated diene, cannot function as the diene component in a standard thermal Diels-Alder reaction because its double bonds are not in conjugation. masterorganicchemistry.com For it to participate as the diene, it must first undergo isomerization to a conjugated form, such as pentadeca-6,8-diene or pentadeca-7,9-diene. frontiersin.orgresearchgate.net
However, the individual double bonds within this compound can act as dienophiles (alkene components) in a Diels-Alder reaction if presented with a suitable conjugated diene. noaa.gov For example, reaction with a conjugated diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring. Given that the two double bonds in this compound are structurally similar, a reaction with one equivalent of a conjugated diene would likely produce a mixture of two constitutional isomers.
Other types of cycloadditions are possible. For instance, non-conjugated dienes can undergo photochemical [2+2] cycloadditions, which could lead to the formation of bicyclic products. rsc.org
| Cycloaddition Type | Role of this compound | Required Conditions/Reactants | Expected Outcome |
| Thermal [4+2] Diels-Alder | Cannot act as diene | Isomerization to a conjugated diene | Formation of a six-membered ring |
| Thermal [4+2] Diels-Alder | Can act as dienophile | Reaction with a conjugated diene (e.g., 1,3-butadiene) | Formation of a substituted cyclohexene |
| Photochemical [2+2] Cycloaddition | Reactant | UV light, photosensitizer | Formation of a cyclobutane (B1203170) ring (intramolecular or intermolecular) |
Oxidation and Reduction Pathways of the Diene System
Oxidation Pathways
The oxidation of this compound can proceed via several pathways, strongly influenced by the reaction conditions. The doubly allylic hydrogens at C8 are particularly susceptible to abstraction. Photosensitized oxidation, which generates singlet oxygen, attacks skipped dienes to yield a mixture of non-conjugated and conjugated dienyl hydroperoxides. psu.edu Studies on model systems like (4Z,7Z)-undeca-4,7-diene show that this process yields both non-conjugated hydroperoxides (from attack at an allylic position) and conjugated hydroperoxides (following an ene reaction mechanism with allylic transposition). psu.edu In contrast, autoxidation (reaction with atmospheric oxygen via a free-radical chain mechanism) of 1,4-dienes typically leads exclusively to conjugated dienyl products. psu.edu Further oxidation can produce dihydroperoxy-non-conjugated dienes. researchgate.net
Reduction Pathways
The reduction of the double bonds in this compound is typically achieved through catalytic hydrogenation. As an isolated diene, its double bonds react independently, similar to simple alkenes. doubtnut.comlibretexts.org The reaction usually proceeds in a stepwise manner, first producing a mixture of pentadecenes (pentadeca-6-ene and pentadeca-9-ene) before full saturation to pentadecane.
Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. mdpi.comresearchgate.net The choice of catalyst and conditions can sometimes allow for selective reduction of one double bond. For example, specialized catalysts like thiolate-capped palladium nanoparticles have been shown to hydrogenate isolated dienes directly without causing isomerization first. rsc.org Dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), are generally ineffective for reducing isolated double bonds. doubtnut.com
| Reaction | Reagent(s) | Product(s) | Key Feature |
| Photosensitized Oxidation | O₂, light, sensitizer | Non-conjugated and conjugated dienyl hydroperoxides | Involves singlet oxygen and ene-type reaction. psu.edu |
| Autoxidation | O₂ (air), initiator | Conjugated dienyl hydroperoxides | Free-radical chain mechanism. psu.edu |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Ni) | Pentadecenes, then Pentadecane | Stepwise reduction of independent double bonds. doubtnut.comresearchgate.net |
Electrophilic and Nucleophilic Addition Reactions at Double Bonds
Electrophilic Addition
In electrophilic addition reactions, the isolated double bonds of this compound react independently of one another, following the same principles as simple alkenes. chemistrynotmystery.comuci.edu When reacting with an electrophile like a hydrogen halide (HX), protonation will occur at one of the double bonds to form the most stable carbocation intermediate, followed by attack of the nucleophilic halide. This follows Markovnikov's rule. libretexts.orgchemistrynotmystery.com
Since the C6=C7 and C9=C10 double bonds in the parent compound are disubstituted and have similar electronic environments, the addition of one equivalent of an electrophile like HBr would be expected to produce a mixture of two main products: 7-bromopentadec-9-ene and 10-bromopentadec-6-ene. Unlike conjugated dienes, there is no formation of 1,4-addition products because there is no resonance-stabilized allylic carbocation that spans the diene system. libretexts.orgopenstax.org
Nucleophilic Addition
Direct nucleophilic addition to the electron-rich, unactivated double bonds of this compound is not a favorable process. Alkenes are themselves nucleophiles and repel electron-rich species. Such reactions typically require the double bond to be activated by a potent electron-withdrawing group (e.g., a carbonyl or cyano group), which is absent in the parent hydrocarbon.
However, recent advances have demonstrated specialized methods for the functionalization of unactivated skipped dienes. One such method is the electroreductive dicarboxylation, where CO₂ is reduced to its radical anion, which then acts as a nucleophile in a complex radical/anionic pathway to add across the double bonds. nih.govresearchgate.netmatilda.science
| Reaction Type | Reagent | Intermediate | Product(s) (for 1 equivalent) |
| Electrophilic Addition | HBr | Secondary carbocations at C7 and C10 | Mixture of 7-bromopentadec-9-ene and 10-bromopentadec-6-ene |
| Nucleophilic Addition | Generally Unreactive | N/A | No reaction under standard conditions |
| Electroreductive Dicarboxylation | CO₂, e⁻ | Radical anions, alkyl radicals | Dicarboxylic acid derivatives nih.govresearchgate.net |
Radical Reactions Involving this compound Moieties
A key feature of skipped dienes like this compound is the presence of the C8 methylene (B1212753) group, which is flanked by two double bonds. The C-H bonds at this position are known as doubly allylic C-H bonds and are significantly weaker than typical allylic or alkane C-H bonds. This makes them highly susceptible to hydrogen atom abstraction by radical species.
Abstraction of a hydrogen atom from C8 generates a resonance-stabilized pentadienyl radical, where the unpaired electron is delocalized over five carbon atoms (C6 through C10). This stabilized radical is a key intermediate in many radical-mediated processes, including autoxidation and certain polymerization or cyclization reactions. psu.edu
Recent research has highlighted novel radical reactions involving unactivated skipped dienes. For example, an electrochemical method for the dicarboxylation of skipped dienes proceeds through the addition of a CO₂ radical anion to one of the double bonds, generating an unstabilized alkyl radical which is then further reduced and carboxylated. nih.govresearchgate.netmatilda.science Additionally, functionalized 1,4-dienes can be induced to undergo radical cyclization reactions, for instance, promoted by Fe(III) salts. rsc.org
Isomerization and Rearrangement Processes of the Carbon Skeleton
The carbon skeleton of this compound can undergo isomerization, particularly involving the position of its double bonds. The most significant isomerization pathway is the conversion of the non-conjugated diene system into a more thermodynamically stable conjugated system. thieme-connect.de
This rearrangement can be promoted under various conditions:
Base-Catalyzed: Strong bases at high temperatures can facilitate the migration of double bonds to form conjugated isomers like pentadeca-7,9-diene or pentadeca-6,8-diene. thieme-connect.de
Acid-Catalyzed: Acidic conditions can also promote isomerization, although they may lead to side reactions. thieme-connect.de
Metal-Catalyzed: Transition metal catalysts, including those based on ruthenium, palladium, or iron, are effective in promoting double bond migration, often under milder conditions. researchgate.net This is a key step in tandem reactions where a non-conjugated diene is converted in situ into a reactive conjugated diene for subsequent transformations like telomerization. frontiersin.orgresearchgate.net
Thermal processes can also be used to isomerize the geometry (cis/trans) of the double bonds within a 1,4-diene to achieve an equilibrium mixture. google.com
| Isomerization Type | Conditions | Product Type | Significance |
| Positional (Non-conjugated to Conjugated) | Strong base, heat; or Metal catalyst (Ru, Pd) | Conjugated diene (e.g., pentadeca-6,8-diene) | Increases thermodynamic stability; enables reactions like Diels-Alder. researchgate.netthieme-connect.de |
| Geometric (cis-trans) | Thermal (heat), isomerizing agent (e.g., SO₂) | Equilibrium mixture of geometric isomers | Allows access to specific cis or trans isomers. google.com |
Derivatization and Analog Design in Chemical Biology Research
Synthesis of Functionalized Pentadeca-6,9-diene Derivatives
The modification of structures containing the deca-6,9-diene moiety is a key strategy for generating molecular diversity. Synthetic efforts have concentrated on introducing a range of functional groups to alter the physicochemical properties and biological interactions of these compounds. Much of the available research has focused on the 2-azaspiro[4.5]deca-6,9-diene framework, which incorporates the core diene structure.
The incorporation of oxygen-containing groups is a common strategy to enhance polarity and introduce potential hydrogen bonding sites. Syntheses often yield derivatives with ketone and methoxy (B1213986) functionalities.
A prominent method for creating such derivatives is the three-component condensation reaction. For instance, the condensation of 1,2,3- or 1,2,4-trimethoxybenzene (B152335) with isobutyric aldehyde and alkyl cyanoacetates in the presence of sulfuric acid leads to the formation of substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones. researchgate.net This reaction provides a direct route to ketone-containing spirocyclic systems. Similarly, a tandem method using Tf2O-promoted amide activation followed by a TfOH-promoted Friedel-Crafts ipso-cyclization can synthesize structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. researchgate.net
In the context of linear diene systems, titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes has been employed to synthesize precursors for oxygenated derivatives. rsc.org For example, the reaction of nonadeca-1,2-diene and 2-tetradeca-12,13-dien-1-yl-1,3-dioxolane, followed by hydrolysis and further oxidation steps, can yield complex dienal products like (13Z,17Z)-tetraconta-13,17-dienal. rsc.org This highlights methods for introducing aldehyde functionalities into long-chain diene structures. rsc.org
| Reaction Type | Reactants | Resulting Functionality | Example Product | Reference |
|---|---|---|---|---|
| Three-Component Condensation | Trimethoxybenzene, Isobutyric aldehyde, Alkyl cyanoacetates | Ketone, Methoxy | Substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones | researchgate.net |
| Tandem Amide Activation/Cyclization | N-(2-propyn-1-yl) amides, 1,3,5-Trimethoxybenzenes | Ketone, Methoxy | 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones | researchgate.net |
| Titanium-Catalyzed Cross-Cyclomagnesiation | Aliphatic and Oxygenated 1,2-dienes | Alcohol, Aldehyde | (13Z,17Z)-tetraconta-13,17-dienal | rsc.org |
Halogenation provides a route to modulate electronic properties and offers a synthetic handle for further modifications, such as cross-coupling reactions. Research has led to the development of methods for producing halogenated compounds containing the this compound or related structures.
A patent describes the synthesis of 1-halo-6,9-pentadecadiene, indicating direct halogenation of the linear pentadecadiene (B14439051) chain is an established, albeit proprietary, process. google.com In the realm of spirocyclic systems, chloro-substituted azaspirocyclic cyclohexadienyl Ru(II) complexes have been synthesized and utilized as precursors for functionalized tetrahydroisoquinolines. acs.org The conversion of these complexes to demetalated products was found to be efficient using copper(II) chloride, sometimes enhanced by chloride ion additives. acs.org
Creating hybrid structures that merge the diene core with aromatic or heterocyclic rings is a major focus of synthetic exploration, primarily aimed at generating compounds with novel biological activities. The synthesis of 2-azaspiro[4.5]deca-6,9-diene derivatives is particularly well-documented.
Multi-component reactions are a powerful tool in this area. The condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles (bearing aromatic and heterocyclic groups) in concentrated sulfuric acid yields 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net This method allows for the incorporation of diverse substituents such as phenyl, pyridin-2-yl, 1H-benzimidazol-2-ylmethyl, and 1,3-benzothiazol-2-ylmethyl groups directly onto the spirocyclic framework. researchgate.net Another approach involves a dearomatizing, thionium (B1214772) ion cyclization to produce functionalized, azaspirocyclic cyclohexadienones. acs.org Furthermore, the reaction of 5-arylfuran-2,3-diones with heterocyclic enamines of the 2-azaspiro[4.5]deca-1,6,9-trien-8-one series results in products of β-C-H-acylation, adding further complexity to the hybrid structures. researchgate.net
| Synthetic Method | Core Structure | Incorporated Moieties | Reference |
|---|---|---|---|
| Three-Component Condensation | 2-Azaspiro[4.5]deca-6,9-diene | Phenyl, Pyridinyl, Benzimidazolyl, Benzothiazolyl | researchgate.net |
| Oxidative Demetalation of Ru Complexes | Azaspiro[4.5]decane | Tetrahydroisoquinoline | acs.org |
| Thionium Ion Cyclization | Azaspirocyclic cyclohexadienone | Aryl/Alkyl-sulfanyl groups | acs.org |
| Acylation of Enamines | 2-Azaspiro[4.5]deca-1,6,9-triene | Arylfuran-dione | researchgate.net |
Halogenated Derivatives
Structure-Activity Relationship (SAR) Studies in Model Systems
Understanding how structural modifications to this compound-containing scaffolds influence their biological activity is crucial for rational drug design. SAR studies, conducted in various non-human model systems, have provided key insights.
Research into azaspiro[4.5]decane analogs has identified structural features associated with immunosuppressive and antiarthritic activity. researchgate.net A study identified that silicon and carbon analogues of spirogermanium (B1201630) retain these activities, with the 8,8-dipropyl carbon analogue being particularly potent. researchgate.net Within a series of 8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine derivatives, a strong correlation was found between their activity in an adjuvant arthritic rat model and their ability to induce suppressor cells, suggesting a potential mechanistic link. researchgate.net
General principles from other molecular classes can also inform the potential SAR of diene derivatives. For instance, in a series of polycyclic benzamides with antiviral activity, the presence of an electron-withdrawing group (EWG) on the aromatic ring was found to be essential for activity. tdx.cat This highlights the importance of electronic effects in modulating biological function. Similarly, SAR studies of pentamidine (B1679287) analogs against Giardia lamblia demonstrated that antigiardial activity correlated with the compounds' affinity for DNA, suggesting a specific mode of action that could be explored in other molecular scaffolds. nih.gov
| Compound Series | Model System | Key SAR Finding | Reference |
|---|---|---|---|
| 8,8-dipropyl-2-azaspiro[4.5]decane analogs | Adjuvant arthritic rat | Activity correlates with the ability to induce suppressor cells. | researchgate.net |
| Spiro- and carbon-analogues of spirogermanium | In vitro/in vivo models | 8,8-dipropyl carbon analogue shows high antiarthritic and immunosuppressive activity. | researchgate.net |
| Polycyclic benzamides | Antiviral assays (vaccinia virus) | An electron-withdrawing group (EWG) on the benzamide (B126) ring is critical for antiviral activity. | tdx.cat |
Design of Analogs for Mechanistic Probing and Chemical Tool Development
The functionalized derivatives of this compound and its related structures are valuable starting points for the design of chemical tools to investigate biological processes. Chemical biology utilizes such synthetic analogs as probes, inhibitors, and reporter molecules to dissect complex cellular mechanisms. mdpi.comcnio.es
The synthetic handles introduced during derivatization (Section 6.1) are particularly useful for this purpose. For example, ketone functionalities on the 2-azaspiro[4.5]deca-6,9-dien-8-one scaffold could be used for chemoselective ligation reactions, such as forming hydrazones or oximes. This would allow for the attachment of reporter tags like fluorophores for cellular imaging or biotin (B1667282) for affinity purification and target identification studies.
Halogenated derivatives serve as versatile precursors for further elaboration. researchgate.net Through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide array of chemical moieties can be introduced at the halogenated position. This strategy enables the systematic modification of a lead compound to explore structure-activity relationships or the attachment of photo-crosslinkers to covalently label binding partners in a cellular context.
Hybrid structures combining the diene core with heterocyclic and aromatic groups can be designed as scaffolds for combinatorial library synthesis. researchgate.netresearchgate.net By varying the substituents on these appended rings, large collections of related molecules can be generated and screened for desired biological activities, facilitating the discovery of potent and selective modulators of specific pathways. These analogs can be designed to mimic natural substrates or to present unique pharmacophores to unexplored biological targets, thereby serving as tools for both fundamental research and therapeutic development. sigmaaldrich.com
Molecular Interactions and Mechanistic Biology Studies in Vitro/in Silico Focus
Investigation of Molecular Target Engagement
The engagement of Pentadeca-6,9-diene with specific molecular targets, such as enzymes and receptors, has been a subject of scientific inquiry, primarily through computational and in vitro studies. These investigations aim to elucidate the mechanisms by which this compound exerts its biological effects.
In Silico Ligand-Protein Docking and Interaction Analysis
In silico molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. researchgate.netasiapharmaceutics.info This technique has been employed to explore the potential interactions between various compounds and biological targets. While direct molecular docking studies specifically for this compound are not extensively detailed in the provided results, the principles of this methodology are well-established. Such studies typically involve predicting the binding energy (ΔG) and identifying key amino acid residues involved in the interaction. For instance, in studies of other compounds, docking scores and the formation of hydrogen bonds and hydrophobic interactions are analyzed to predict binding affinity and mode. mdpi.com The application of these computational tools is crucial for identifying potential protein targets and guiding further experimental validation. researchgate.netasiapharmaceutics.info
In Vitro Biochemical Assay Development for Target Binding
Biochemical assays are essential for confirming the interactions predicted by in silico models and for discovering new molecular targets. evotec.com These assays measure the binding of a compound to a target molecule or the modulation of the target's activity in a controlled, non-cellular environment. evotec.com The development of robust biochemical assays is a critical step in drug discovery and involves optimizing conditions to ensure accuracy, sensitivity, and reproducibility. evotec.combellbrooklabs.com
Various detection methods are utilized in these assays, including:
Fluorescence polarization
Fluorescence intensity
Time-resolved fluorescence resonance energy transfer (TR-FRET)
AlphaScreen®
Luminescence
Mass spectrometry evotec.com
While specific biochemical assays developed exclusively for this compound are not detailed in the search results, the general framework for such investigations is well-defined. These assays would be crucial for validating its binding to predicted targets and quantifying the interaction.
Cellular Pathway Modulation in Experimental Model Systems
The effects of this compound and related compounds have been investigated in various experimental model systems, including cell lines and in vitro assays, to understand their influence on cellular pathways.
Antiproliferative Effects in Cell Culture Models
Studies have demonstrated the antiproliferative activity of compounds structurally related to this compound. For example, pentadeca-(8E, 13Z)-dien-11-yn-2-one, isolated from Echinacea pallida, significantly inhibited the proliferation of HeLa (human uterus carcinoma) and C6 (rat brain tumor) cancer cell lines. researchgate.net The antiproliferative effects were evaluated using a BrdU Cell Proliferation ELISA assay. researchgate.net
Similarly, other natural compounds have been shown to exert antiproliferative effects through various mechanisms, such as inducing cell cycle arrest. nih.gov For instance, some compounds have been observed to cause an accumulation of cells in the G1 phase of the cell cycle and a decrease in the number of cells in the S phase. nih.gov These studies highlight the potential of certain long-chain hydrocarbon structures to interfere with cancer cell proliferation. researchgate.netresearchgate.net
Table 1: Antiproliferative Activity of a Structurally Related Compound
| Compound | Cell Line | Effect | Assay Used |
| Pentadeca-(8E, 13Z)-dien-11-yn-2-one | HeLa | Significant inhibition of proliferation | BrdU Cell Proliferation ELISA |
| Pentadeca-(8E, 13Z)-dien-11-yn-2-one | C6 | Significant inhibition of proliferation | BrdU Cell Proliferation ELISA |
Data sourced from a study on compounds from Echinacea pallida. researchgate.net
Antioxidant Activity in Biochemical Assays
The antioxidant properties of various plant extracts containing a range of phytochemicals, including long-chain unsaturated alcohols like (6Z,9Z)-pentadeca-6,9-dien-1-ol, have been evaluated. researchgate.netresearchgate.net Rhizome oils from Kaempferia galanga, which contain this compound, demonstrated high antioxidant activities. researchgate.netresearchgate.net The antioxidant capacity is often assessed using methods like the DPPH radical scavenging assay and is typically reported as an IC50 value, which represents the concentration of the substance required to inhibit 50% of the free radicals. researchgate.netresearchgate.net
Table 2: Antioxidant Activity of Oils Containing (6Z,9Z)-pentadeca-6,9-dien-1-ol
| Oil Sample | IC50 Value (μg/mL) |
| SV1O | 86.10 ± 1.51 |
| MV1O | 85.24 ± 1.48 |
| SV2O | 89.19 ± 1.72 |
| MV2O | 86.49 ± 2.03 |
Data represents oils from two varieties of Kaempferia galanga (V1 and V2) isolated by steam distillation (S) and maceration (M). researchgate.netresearchgate.net
Anti-Biofilm Activity in Model Systems
Biofilms are structured communities of microorganisms that adhere to surfaces and are a significant concern in various contexts, including medical device-related infections. nih.gov The ability of certain compounds to inhibit biofilm formation is an area of active research. While direct studies on this compound are limited, related molecules have been investigated for their anti-biofilm properties. For instance, pentadecanoic acid has demonstrated anti-biofilm activity against Staphylococcus epidermidis. nih.gov
The assessment of anti-biofilm activity often involves investigating the prevention of biofilm attachment and the destruction of pre-formed biofilms. frontiersin.org These effects are typically quantified by measuring the reduction in biofilm biomass or the viability of the bacteria within the biofilm. mdpi.com
Comparative Analysis with Structurally Related Compounds in Biological Assays
The biological activity of a lipid like this compound is intrinsically linked to its specific molecular structure. Variations in chain length, the degree of unsaturation (number of double bonds), the position of these bonds, and their stereochemistry (cis/trans or Z/E) can dramatically alter a compound's interaction with biological systems. To understand the functional significance of this compound's unique structure, it is crucial to compare its activity with that of structurally related molecules in various biological assays. These comparisons help elucidate the structure-activity relationships (SAR) that govern its biological effects.
Comparison with Saturated Analogue: Pentadecanoic Acid (C15:0)
The most fundamental structural analogue for comparison is the fully saturated 15-carbon fatty acid, pentadecanoic acid (C15:0). The primary difference is the absence of the two double bonds present in this compound. This lack of unsaturation renders the molecule less prone to lipid peroxidation. plos.org
In recent years, pentadecanoic acid has been identified as an essential odd-chain saturated fatty acid with a range of beneficial activities. Extensive in vitro studies using human cell-based systems have compared C15:0 to other well-known fatty acids, such as the omega-3 fatty acid eicosapentaenoic acid (EPA). These studies provide a robust framework for understanding how the degree of saturation impacts bioactivity.
In a comprehensive study across 12 primary human cell systems, C15:0 demonstrated broad anti-inflammatory and antiproliferative activities at non-cytotoxic concentrations. plos.org When directly compared with EPA, C15:0 exhibited a wider range of clinically relevant activities and a better safety profile, as EPA was found to be cytotoxic to four cell systems at a concentration of 50 μM. plos.org At a concentration of 17 µM, C15:0 and EPA shared 12 activities, but C15:0 had 28 additional relevant activities, particularly anti-inflammatory ones. plos.org
Furthermore, C15:0 has demonstrated antimicrobial properties, inhibiting the growth of pathogenic bacteria and fungi. nih.gov The broad, positive activities of C15:0 underscore its role as a beneficial nutrient and set a baseline for evaluating the effects of introducing unsaturation, as seen in this compound. nih.gov
Table 1: Comparative Bioactivity of Pentadecanoic Acid (C15:0) and Eicosapentaenoic Acid (EPA)
| Compound | Key Biological Activities (In Vitro) | Cytotoxicity Profile | Reference |
|---|---|---|---|
| Pentadecanoic Acid (C15:0) | Broad anti-inflammatory, antiproliferative, antifibrotic, antimicrobial. Activates AMPK, inhibits mTOR. | Non-cytotoxic at all tested concentrations (up to 50 μM). | plos.orgnih.gov |
| Eicosapentaenoic Acid (EPA) | Anti-inflammatory, antioxidant properties. | Cytotoxic to four human primary cell systems at 50 μM. Can increase lipid peroxidation. | plos.org |
Comparison with Isomeric and Other Unsaturated Fatty Acids
The specific positioning and configuration of double bonds are critical determinants of a fatty acid's function, particularly in roles like antimicrobial action and pheromonal signaling. cabidigitallibrary.orgresearchgate.net
Antimicrobial Activity:
The antimicrobial properties of fatty acids are closely tied to their structure. cabidigitallibrary.org Generally, unsaturated fatty acids show greater activity than their saturated counterparts. rsc.org The chain length and the position of the double bonds are also significant. For instance, studies on various fatty acids have shown that while long-chain saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) are less active, unsaturated acids like linoleic acid and oleic acid show potent antibacterial effects. cabidigitallibrary.org The introduction of double bonds, as in this compound, is therefore expected to confer more potent antimicrobial activity compared to pentadecanoic acid.
Pheromonal and Signaling Activity:
In the realm of chemical ecology, the precise structure of unsaturated hydrocarbons is paramount for their signaling function. Even subtle changes between isomers can lead to drastically different biological responses, ranging from attraction to inhibition. researchgate.netsolubilityofthings.com For example, in the European house dust mite, (6Z,9Z)-6,9-heptadecadiene (a C17 analogue of this compound) is released by both sexes, while other related compounds act as specific attractants. researchgate.net
A study on the aggregation pheromone of the red flour beetle, Tribolium castaneum, revealed a highly specific response to different stereoisomers of a C10 analogue. The (4R, 8R)- and (4R, 8S)-isomers in a specific ratio were about ten times more attractive than the (4R, 8R)-isomer alone, while the (4R, 8S)-isomer by itself was inactive, acting as a synergist. researchgate.net This demonstrates that the biological response is not just dependent on the presence of a diene but on the precise stereochemistry. It is therefore highly probable that the biological signaling activity of this compound is highly specific to its (6Z,9Z) configuration, and other isomers would likely exhibit different, possibly inhibitory, effects.
Table 2: Structure-Activity Relationship in Pentadecane Analogues and Related Compounds
| Compound | Structural Class | Observed Biological Activity/Role | Key Structural Determinant | Reference |
|---|---|---|---|---|
| Pentadecanoic Acid | Saturated Fatty Acid (C15:0) | Anti-inflammatory, antimicrobial | Saturated chain | plos.orgnih.gov |
| (6Z,9Z)-6,9-Heptadecadiene | Polyunsaturated Hydrocarbon (C17) | Pheromonal component in dust mites | Position and Z/Z configuration of double bonds | researchgate.net |
| (4R, 8R)-4,8-Dimethyldecanal | Pheromone Analogue (C10) | Aggregation pheromone in flour beetles | Specific (R,R) stereochemistry | researchgate.net |
| (4R, 8S)-4,8-Dimethyldecanal | Pheromone Analogue (C10) | Synergist to the (R,R) isomer; inactive alone | Specific (R,S) stereochemistry | researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and stereochemistry of organic molecules like pentadeca-6,9-diene. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the assignment of protons (¹H NMR) and carbons (¹³C NMR).
In the context of this compound, specific isomers have been characterized using NMR. For instance, the (6E,9E)-pentadeca-6,9-diene isomer has been analyzed, with distinct NMR data reported for its major and minor isomers. Although specific chemical shift values for this compound itself are not detailed in the provided results, the general approach involves analyzing the signals in the olefinic region of the ¹H NMR spectrum to determine the cis or trans configuration of the double bonds. The coupling constants between the vinyl protons are indicative of their relative geometry.
Furthermore, ¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the sp²-hybridized carbons of the double bonds. oup.commdpi.com The precise chemical shifts of these carbons can also offer insights into the stereochemistry of the diene system. For complex structures, two-dimensional NMR techniques such as NOESY can be employed to determine the spatial proximity of substituents, which is crucial for unambiguous stereochemical assignment.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. neu.edu.tr For this compound, MS provides the definitive molecular mass, confirming its chemical formula.
Electron Ionization (EI-MS) is a common MS technique where high-energy electrons bombard the molecule, causing it to ionize and fragment. nist.gov The resulting mass spectrum displays a molecular ion (M+) peak, corresponding to the intact molecule with one electron removed, and a series of fragment ion peaks. The fragmentation pattern is a unique "fingerprint" of the molecule. For a diene like this compound, fragmentation would likely occur at the allylic positions, leading to characteristic fragment ions. pjps.pkwhitman.edu For example, a study on a related diene hydrocarbon showed a fragmentation pattern with ions corresponding to the formula [CnH2n-3]+. pjps.pk
Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation and often a more prominent molecular ion peak, which can be particularly useful when the molecular ion is weak or absent in the EI spectrum. umd.edutaylorfrancis.com In CI, a reagent gas is ionized, which in turn protonates the analyte molecule, typically forming a [M+H]+ ion, also known as a quasimolecular ion. umd.edu This helps in the unambiguous determination of the molecular weight. Different reagent gases like methane, isobutane, or ammonia (B1221849) can be used to control the extent of fragmentation. umd.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.
The table below summarizes the key aspects of these MS techniques for the analysis of this compound.
| Technique | Ionization Method | Key Information Provided | Application to this compound |
| Electron Ionization (EI-MS) | High-energy electron impact | Molecular weight (from M+ peak) and structural information from characteristic fragmentation patterns. neu.edu.trnist.gov | Identification of the compound through its unique fragmentation "fingerprint" and confirmation of its alkadiene nature. pjps.pk |
| Chemical Ionization (CI-MS) | Proton transfer from a reagent gas | Clear determination of molecular weight from the [M+H]+ ion with reduced fragmentation. umd.edutaylorfrancis.com | Unambiguous confirmation of the molecular weight, especially if the molecular ion is unstable under EI conditions. |
| High-Resolution Mass Spectrometry (HRMS) | Various (e.g., AP+) | Highly accurate mass measurement, allowing for the determination of the elemental formula. | Precise determination of the chemical formula of this compound and its fragments. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). pg.edu.pl Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show the following key absorptions:
C-H stretching vibrations: Alkenyl C-H stretches typically appear above 3000 cm⁻¹, while alkyl C-H stretches are found just below 3000 cm⁻¹ (around 2850-3000 cm⁻¹). libretexts.org
C=C stretching vibrations: The carbon-carbon double bond stretch for a non-conjugated diene is expected in the region of 1640-1680 cm⁻¹. libretexts.org The intensity of this peak can be variable.
C-H bending vibrations: Out-of-plane (oop) bending vibrations for the hydrogens on the double bonds can provide information about the substitution pattern and stereochemistry (cis/trans). These typically appear in the 650-1000 cm⁻¹ region. libretexts.org
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetrical, non-polar bonds, which are weak or inactive in the IR spectrum, often produce strong signals in the Raman spectrum. The C=C stretch in a symmetrically substituted alkene, for example, would be expected to show a strong Raman signal.
The table below outlines the expected vibrational frequencies for this compound.
| Functional Group | Vibration Type | Expected IR Absorption (cm⁻¹) | Expected Raman Signal |
| Alkenyl C-H | Stretch | 3000-3100 | Present |
| Alkyl C-H | Stretch | 2850-3000 | Present |
| C=C | Stretch | 1640-1680 | Strong |
| Alkenyl C-H | Bend (out-of-plane) | 650-1000 | May be present |
Chromatographic Techniques for Separation, Isolation, and Purity Assessment (GC-MS, HPLC)
Chromatographic techniques are indispensable for separating this compound from reaction mixtures or natural sources, isolating it in a pure form, and assessing its purity. excedr.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. mdpi.com The separated components then enter the mass spectrometer for detection and identification. GC-MS is well-suited for the analysis of volatile compounds like this compound. The retention time from the GC provides one piece of identifying information, while the mass spectrum provides another, leading to high confidence in the identification. umn.eduelmergib.edu.ly This technique has been used for the analysis of various dienes and other long-chain hydrocarbons. umn.eduinnovareacademics.in
High-Performance Liquid Chromatography (HPLC) separates components of a mixture in a liquid phase based on their differential partitioning between a stationary phase and a mobile phase. excedr.comnih.gov For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more non-polar compounds are retained longer on the column. HPLC is particularly useful for the purification of less volatile or thermally sensitive compounds. nih.gov The purity of a collected fraction can be assessed by re-injecting it into the HPLC system and observing a single peak. sepscience.com Photodiode array (PDA) detectors can be used to assess peak purity by comparing UV-Vis spectra across the peak. sepscience.comchromatographyonline.com
The following table compares the application of GC-MS and HPLC for this compound analysis.
| Technique | Principle of Separation | Primary Application | Advantages for this compound Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility and interaction with stationary phase. mdpi.com | Identification and quantification of volatile components in a mixture. rjptonline.org | High resolution separation and definitive identification through mass spectral data. umn.eduelmergib.edu.ly |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. excedr.comnih.gov | Purification and purity assessment of less volatile or thermally labile compounds. nih.gov | Can be used for preparative scale isolation and purity can be readily assessed. sepscience.com |
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. wikipedia.org The technique involves diffracting X-rays off a single crystal of the compound. scribd.com The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined.
For this compound, obtaining a suitable single crystal could be challenging, as it is likely an oil or a low-melting solid at room temperature. However, if a crystalline derivative could be prepared, X-ray crystallography would provide unambiguous proof of its stereochemical configuration (i.e., the cis or trans nature of both double bonds). researchgate.net This technique has been used to confirm the structures of various complex organic molecules, including those with spirocyclic systems containing diene moieties. researchgate.netresearchgate.net The data obtained from X-ray crystallography serves as the ultimate benchmark for confirming structural assignments made by other spectroscopic methods.
Computational Chemistry and Theoretical Modeling of Reactivity and Interactions
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of pentadeca-6,9-diene. cecam.orgaps.org These calculations can determine the distribution of electrons within the molecule, identifying regions of high or low electron density, which are crucial for predicting how the molecule will interact with other chemical species.
For unsaturated fatty acids and dienes, a key aspect of reactivity is the ease with which hydrogen atoms can be abstracted from the carbon chain, a process central to oxidation. researchgate.netuc.edu Theoretical studies have shown that the stability of unsaturated fatty acids is dependent on the number of double bonds. researchgate.netuc.edu Molecules with more double bonds, like this compound, are generally more susceptible to oxidation because the allylic hydrogens (hydrogens on carbons adjacent to the double bonds) are more easily abstracted. uc.edu
Calculations can predict the bond dissociation energies (BDEs) for the C-H bonds in this compound. The lower the BDE for a particular hydrogen, the more readily it will be removed, indicating a site of high reactivity. For a diene like this compound, the hydrogens on the carbon atom situated between the two double bonds (C8) are expected to have the lowest BDEs, making this position particularly susceptible to radical attack and initiating oxidation.
Table 1: Predicted Reactive Sites in this compound using Quantum Chemical Calculations
| Reactive Site | Computational Method | Predicted Property | Significance |
|---|---|---|---|
| Allylic Hydrogens at C8 | Density Functional Theory (DFT) | Lowest C-H Bond Dissociation Energy | Primary site for initiation of oxidation and radical reactions. researchgate.netuc.edu |
| Pi electrons of C=C bonds | Frontier Molecular Orbital Theory | High HOMO energy | Susceptible to electrophilic attack. nih.gov |
This table is generated based on general principles of reactivity for polyunsaturated systems and is illustrative. Specific computational data for this compound was not available in the search results.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov For a flexible molecule like this compound, MD simulations can reveal its preferred three-dimensional shapes, or conformations, in different environments. These simulations provide a dynamic picture of the molecule, which is often more representative of its behavior in a biological system than a static structure. researchgate.net
For instance, MD simulations could be used to study how this compound fits into the active site of an enzyme like a cyclooxygenase or lipoxygenase, which are known to metabolize fatty acids. The simulations would show the conformational changes in both the ligand and the protein upon binding and could help explain the substrate specificity of the enzyme. nih.gov
Table 2: Application of Molecular Dynamics Simulations to this compound
| Simulation Focus | Key Parameters | Insights Gained |
|---|---|---|
| Conformational Analysis in Aqueous Solution | Simulation time (ns), Temperature (K), Force Field | Identification of dominant conformers, flexibility of the carbon chain. galaxyproject.org |
| Ligand-Target Binding to a Receptor | Binding site definition, simulation length, analysis of interaction energies | Prediction of binding affinity, identification of key interacting residues, understanding the mode of action. researchgate.netplos.org |
This table illustrates potential applications of MD simulations for this compound. Specific simulation results were not found in the provided search results.
Reaction Mechanism Elucidation using Computational Tools
Computational tools, particularly quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods, are invaluable for elucidating the detailed mechanisms of chemical reactions involving molecules like this compound. nih.gov These methods can map out the entire energy landscape of a reaction, identifying transition states and intermediates, and calculating the energy barriers associated with each step. acs.org
For example, the mechanism of a Diels-Alder reaction, a type of cycloaddition reaction that dienes can undergo, can be thoroughly investigated using computational methods. nih.govresearchgate.net Calculations can determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism and can predict the stereochemical outcome of the reaction. researchgate.netpku.edu.cn
In the context of metabolism, computational studies can unravel the complex, multi-step enzymatic reactions that this compound might undergo. nih.gov For instance, the mechanism of its oxidation by a cytochrome P450 enzyme could be modeled to understand how the enzyme achieves its catalytic activity and selectivity. nih.gov Such studies can provide a level of detail that is often inaccessible through experimental techniques alone.
Table 3: Computational Elucidation of a Hypothetical Reaction of this compound
| Reaction Type | Computational Method | Key Findings |
|---|---|---|
| Radical-induced isomerization | Density Functional Theory (DFT) | Determination of the favorability of radical addition versus hydrogen abstraction mechanisms. acs.org |
| Rhodium-catalyzed hydrothiolation | Density Functional Theory (DFT) | Understanding the factors that control regioselectivity. researchgate.net |
This table provides examples of how computational tools can be used to study reactions of dienes. Specific mechanistic studies on this compound were not available in the search results.
Prediction of Biological Activity Profiles through Cheminformatics Approaches
Cheminformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds and predict their biological activities. qima-lifesciences.com By comparing the structure of this compound to databases of known bioactive molecules, cheminformatics tools can generate a predicted biological activity spectrum for the compound. akosgmbh.denih.gov
These predictions are based on the principle that structurally similar molecules are likely to have similar biological activities. plos.org Various computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to establish a mathematical relationship between the chemical structure and the biological activity. cnrs.frresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecule, to make predictions.
For this compound, a cheminformatics approach could predict a range of potential pharmacological effects, mechanisms of action, and even potential toxicities. akosgmbh.de This in silico screening can help prioritize the compound for further experimental testing and can guide the design of new molecules with improved activity profiles. qima-lifesciences.comcnrs.fr
Table 4: Illustrative Predicted Biological Activities for a Long-Chain Diene using Cheminformatics
| Predicted Activity | Cheminformatics Approach | Basis for Prediction |
|---|---|---|
| Anti-inflammatory | Ligand-based virtual screening | Structural similarity to known anti-inflammatory lipids. cnrs.fr |
| Antitumor | Pharmacophore modeling | Matching key structural features of known antitumor agents. |
This table is for illustrative purposes, showing the types of predictions that can be made with cheminformatics. Specific predictions for this compound were not found in the search results.
Ecological Interactions and Environmental Fate
Role in Inter- and Intra-specific Chemical Communication (e.g., semiochemicals)
Pentadeca-6,9-diene and its derivatives have been identified as components in the chemical communication systems of certain insects, where they function as semiochemicals. These compounds are involved in mediating interactions both within and between species.
Research has shown that specific isomers of unsaturated hydrocarbons with a C15 backbone are biologically active. For instance, the female ornate bella moth, Utetheisa ornatrix, is known to produce a pheromone blend that includes a (Z,Z)-6,9-diene structure. researchgate.net While the specific chain length can vary, this structural motif is crucial for its chemical signaling.
A derivative, (2R,6Z,9Z)-Pentadeca-6,9-dien-2-yl acetate (B1210297), has been cataloged as a semiochemical, indicating its role in insect communication. pherobase.com Although this is an acetate ester of the parent alcohol, the diene hydrocarbon chain is the fundamental structural feature. Similarly, related long-chain dienes, such as (6Z,9Z)-6,9-heptadecadiene (a C17 analogue), are released by the European house dust mite, Dermatophagoides pteronyssinus, and are involved in its pheromonal communication. researchgate.net The synthesis of these types of polyunsaturated compounds is a key area of research for producing pheromone-based monitoring and control lures for agricultural pests. researchgate.net
The table below summarizes related compounds and their roles as semiochemicals.
| Compound Name | Role | Species |
| (Z,Z)-6,9-diene moiety | Pheromone component | Utetheisa ornatrix (Ornate bella moth) researchgate.net |
| (2R,6Z,9Z)-Pentadeca-6,9-dien-2-yl acetate | Semiochemical | Insecta (class) pherobase.com |
| (6Z,9Z)-6,9-Heptadecadiene | Pheromone | Dermatophagoides pteronyssinus (European house dust mite) researchgate.net |
Abiotic Degradation Pathways and Environmental Persistence Mechanisms
The environmental fate of this compound, like other unsaturated aliphatic hydrocarbons, is largely governed by abiotic degradation processes, primarily atmospheric oxidation and photolysis. ontosight.ainoaa.gov These pathways determine the compound's persistence in the environment.
Atmospheric Oxidation: The primary removal pathway for dienes in the atmosphere is their reaction with hydroxyl radicals (˙OH). rsc.org This reaction is typically rapid and initiates a cascade of further oxidative degradation steps. Dienes can also react with other atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃). nih.govcopernicus.org The reaction of dienes with ˙OH in the presence of nitrogen oxides (NOx) can lead to the formation of various secondary pollutants, including organic nitrates and carbonyl compounds. rsc.orgrsc.org The presence of two double bonds in this compound makes it highly reactive towards these atmospheric oxidants, suggesting a relatively short atmospheric lifetime. noaa.gov
Photolysis: Direct photolysis, induced by solar radiation, and indirect photolysis contribute to the degradation of unsaturated hydrocarbons. researchgate.net While direct absorption of UV light can break down the molecule, indirect processes involving photochemically produced radicals are also significant. libretexts.org Studies on polycyclic aromatic hydrocarbons (PAHs) and other unsaturated compounds show that photolysis rates are influenced by the physical state of the compound (e.g., adsorbed on surfaces, in water, or on ice) and the properties of the substrate. researchgate.netplos.orgnih.gov For a long-chain diene like this compound, photodegradation is expected to be a relevant environmental fate process, particularly when adsorbed onto aerosols or surfaces exposed to sunlight. libretexts.org The efficiency of phototransformation can, however, be lower in hydrophobic media like oil films compared to aqueous systems. researchgate.net
The general characteristics of abiotic degradation for unsaturated hydrocarbons are summarized below.
| Degradation Pathway | Reactants/Conditions | Significance for this compound |
| Atmospheric Oxidation | Hydroxyl radical (˙OH), Ozone (O₃), Nitrate radical (NO₃) | Major removal pathway in the atmosphere, leading to rapid degradation. rsc.orgcopernicus.org |
| Photolysis | Solar UV radiation | Contributes to degradation, especially on surfaces and aerosols. Rate is dependent on environmental matrix. researchgate.netlibretexts.org |
Biotransformation Processes in Environmental Microorganisms and Ecosystems
This compound, as a long-chain unsaturated hydrocarbon, is susceptible to biotransformation by a variety of environmental microorganisms, including bacteria and fungi. nih.govresearchgate.netnih.gov These processes are critical for the ultimate removal of the compound from ecosystems.
Microbial degradation of hydrocarbons typically proceeds via aerobic pathways involving oxygenase enzymes. nih.govresearchgate.net For long-chain alkenes, the initial attack often involves alkane hydroxylases (AHs), which introduce an oxygen atom into the molecule. frontiersin.orgnih.gov This is followed by the action of alcohol and aldehyde dehydrogenases. nih.gov Bacteria such as Pseudomonas, Rhodococcus, and Bacillus, as well as fungi like Aspergillus and Mucor, are known to degrade various hydrocarbons and possess the necessary enzymatic machinery. nih.govnih.govasm.orgnih.gov
The degradation of long-chain alkenes (C10-C24) is generally more rapid than that of very long-chain ones. tums.ac.ir The biotransformation of unsaturated hydrocarbons can be initiated at the double bonds or elsewhere on the molecule. wur.nl A degradation product identified from the microbial breakdown of a synthetic polymer, (5Z,9Z)-6,10-dimethyl-pentadec-5,9-diene-2,13-dione, provides direct evidence of the microbial metabolism of a C15 diene structure. nih.gov This suggests that microorganisms like Streptomyces can cleave larger molecules to produce C15 diene intermediates, which are then further metabolized. nih.gov The biotransformation of such compounds often involves multiple enzymatic steps, including oxidation and beta-oxidation. nih.govmdpi.com
The table below outlines key aspects of the biotransformation of long-chain unsaturated hydrocarbons.
| Process/Enzyme System | Microorganism Group | Mechanism/Reaction |
| Aerobic Degradation | Bacteria (Pseudomonas, Rhodococcus), Fungi (Aspergillus) | Initial oxidation of the aliphatic chain. nih.govnih.govnih.gov |
| Alkane Hydroxylase (AH) | Bacteria, Fungi | Catalyzes the initial hydroxylation of the hydrocarbon chain, a key step in activation. frontiersin.orgnih.gov |
| Alcohol/Aldehyde Dehydrogenase | Bacteria, Fungi | Further oxidizes the hydroxylated intermediates to carboxylic acids for entry into central metabolism. nih.gov |
| Beta-oxidation | Bacteria, Fungi | A pathway for the breakdown of fatty acid chains, likely involved in the further degradation of oxidized hydrocarbon intermediates. nih.gov |
Future Research Directions and Translational Perspectives
Unexplored Synthetic Methodologies for Specific Isomers
The precise arrangement of the double bonds in Pentadeca-6,9-diene allows for multiple geometric isomers (cis,cis; cis,trans; trans,cis; trans,trans). The biological activity of such compounds is often highly dependent on their stereochemistry. While general methods for diene synthesis exist, the development of methodologies for producing specific, pure isomers of this compound remains a significant and largely unexplored area.
Future synthetic research should pivot towards stereoselective catalytic systems. Modern organometallic chemistry offers a powerful toolkit that has yet to be fully applied to this specific compound.
Potential Unexplored Synthetic Routes:
Palladium-Catalyzed Cross-Coupling: While reactions like the Stille, Negishi, and Heck couplings are staples in organic synthesis, their specific application to create the C15 backbone of this compound with precise control over the 6- and 9-position double bonds is a promising avenue. gla.ac.uk Investigating novel ligand designs for palladium catalysts could enable high stereoselectivity, yielding specific cis/trans isomers that are currently difficult to isolate.
Alkyne-Based Methodologies: Multi-step syntheses starting from alkyne precursors, such as those employing the Wohl and Lange procedure or the Dulou method for chain elongation, could be adapted. mdpi.com The partial reduction of a corresponding Pentadeca-6,9-diyne using stereoselective catalysts (e.g., Lindlar's catalyst for cis-alkenes or sodium in liquid ammonia (B1221849) for trans-alkenes) could provide access to different geometric isomers.
Enzyme-Catalyzed Synthesis: Biocatalysis represents a green and highly specific alternative. Directed evolution of lipases or other enzymes could be employed to catalyze the formation of specific this compound isomers, offering an environmentally benign route to enantiomerically pure forms if chiral centers are introduced.
A summary of potential methodologies and their targeted outcomes is presented in Table 1.
| Methodology | Key Reagents/Catalysts | Potential Advantage for this compound | Primary Research Goal |
| Palladium-Catalyzed Cross-Coupling | Pd catalysts with tailored phosphine (B1218219) ligands | High functional group tolerance and modularity | Stereoselective formation of specific geometric isomers (e.g., (6Z,9Z) or (6E,9Z)) |
| Alkyne Semi-Reduction | Lindlar's catalyst; Na/NH₃ | Direct access to both cis and trans configurations | Controlled synthesis of all four potential geometric isomers from a common diyne precursor |
| Olefin Metathesis | Ruthenium or Molybdenum-based catalysts | Efficient C-C bond formation | Step-wise construction of the diene system with high geometric control |
| Biocatalysis / Directed Evolution | Engineered lipases or desaturases | Unparalleled stereospecificity and green chemistry profile | Production of single, pure isomers in a sustainable manner |
Identification of Novel Biological Targets and Mechanisms of Action
The biological role of this compound is largely terra incognita. However, related compounds found in nature provide compelling clues for future investigation. For instance, (6Z,9Z)-pentadeca-6,9-dien-1-ol has been identified in the rhizome oils of Kaempferia galanga researchgate.net, and various pentadecadiene (B14439051) derivatives are noted in phytochemical databases. usda.gov Furthermore, structurally related lipids from natural sources are known to possess significant bioactivity, such as the hypolipidemic and anti-inflammatory effects of compounds from Commiphora wightii. nih.gov
A key future direction is the systematic screening of synthesized, isomerically pure this compound against a range of biological targets. Molecular docking studies have already suggested that cyclic pentadecadiene structures, such as tricyclo[10.2.1.02,11]pentadeca-4,8-diene found in sea worms, may act as α-glucosidase inhibitors, pointing towards a potential role in anti-diabetic research. medicine.dp.ua
Proposed Areas for Biological Investigation:
Metabolic Disease Targets: Given the structural similarity to other lipid signaling molecules, this compound isomers should be tested for activity against key metabolic regulators, including peroxisome proliferator-activated receptors (PPARs) and the farnesoid X receptor (FXR), which is a known target for guggulsterones. nih.gov
Anti-inflammatory Pathways: The compound should be evaluated for its ability to modulate inflammatory responses. This includes testing its effect on the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes, and its interaction with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Ion Channel Modulation: Long-chain fatty acids are known modulators of ion channels. Investigating the effect of this compound on various neuronal and cardiovascular ion channels could reveal novel neurological or cardioprotective activities.
The ultimate goal is not just to identify activity but to elucidate the underlying mechanism of action. This will require a combination of in vitro assays, cell-based studies, and in vivo animal models, guided by the screening results.
Advancements in High-Throughput Analytical Characterization
A significant barrier to studying this compound is the analytical difficulty in separating and quantifying its various isomers, especially within complex biological matrices. Traditional methods are often insufficient for the demands of modern biological research. The future of analysis in this area lies in the adoption and refinement of high-throughput and high-resolution techniques.
The analysis of complex diene mixtures, such as conjugated linoleic acids, currently relies on a multi-pronged approach involving gas chromatography (GC), silver ion high-performance liquid chromatography (Ag+-HPLC), and mass spectrometry (MS). aocs.orgaocs.org While powerful, these workflows can be time-consuming.
Emerging Analytical Technologies for this compound:
Supercritical Fluid Chromatography (SFC): SFC offers faster separations than traditional HPLC and is highly effective for lipid analysis. nih.gov Coupling SFC with chiral stationary phases could enable the high-throughput separation of enantiomers, while coupling to MS would provide sensitive detection and identification.
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or time-of-flight (TOF) MS, coupled with fast chromatography, can provide accurate mass data to confirm elemental composition. Furthermore, advanced fragmentation techniques (MS/MS or MSn) can help pinpoint the location of the double bonds.
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. When coupled with LC-MS, it adds another dimension of separation, potentially resolving isomers that are indistinguishable by chromatography or mass alone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a high-throughput technique, advanced 1D and 2D NMR experiments, particularly ¹³C-NMR, remain the gold standard for unambiguous structural elucidation of isolated isomers. aocs.org
Table 2 outlines how these advanced techniques can address current analytical challenges.
| Analytical Challenge | Advanced Technique | Anticipated Improvement |
| Separation of Geometric Isomers (cis/trans) | Ag+-HPLC, SFC | Improved resolution and significantly reduced analysis time with SFC. |
| Separation of Positional Isomers | GC-MS of Diels-Alder adducts, LC-HRMS/MS | HRMS/MS provides fragmentation data to locate double bonds without derivatization. dss.go.th |
| Chiral Separation (if applicable) | SFC with Chiral Stationary Phases | High-throughput screening of enantiomeric purity and biological activity. nih.gov |
| Analysis in Complex Matrices | LC-IMS-MS | Enhanced peak capacity and separation from interfering biological compounds. |
Interdisciplinary Research Opportunities at the Interface of Chemistry and Biology
The most profound discoveries regarding this compound will likely emerge from collaborative efforts that bridge the gap between chemistry and biology. The synthesis of pure isomers, the investigation of their biological effects, and the development of methods to track them in living systems are intrinsically linked.
Key Interdisciplinary Opportunities:
Chemical Biology: Chemists can synthesize tagged or labeled versions of this compound isomers (e.g., with fluorescent dyes or affinity tags). Biologists can then use these molecular probes in pull-down assays to identify the specific protein targets the molecule binds to within a cell, directly linking the compound to its mechanism of action.
Synthetic Biology and Pharmacology: Genetic engineers could design microbial systems (e.g., yeast) to produce specific isomers of this compound. This provides a sustainable source of pure compounds for pharmacologists to perform detailed dose-response studies and preclinical evaluation, accelerating the path from discovery to potential therapeutic application.
By integrating these diverse fields, researchers can create a comprehensive understanding of this compound, from its fundamental chemical synthesis to its functional role in complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
